molecular formula C11H18N2O2 B1672956 7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione CAS No. 91216-38-5

7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione

Cat. No.: B1672956
CAS No.: 91216-38-5
M. Wt: 210.27 g/mol
InChI Key: WEMSWZNPULDTJM-UHFFFAOYSA-N
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Description

WAY-629148 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Scientific Research Applications

WAY-629148 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in various industrial processes, such as the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-629148 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production of WAY-629148 may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The process may also include purification steps, such as crystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

WAY-629148 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of WAY-629148 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

WAY-629148 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of WAY-629148 lies in its specific chemical structure and the distinct properties it exhibits compared to these similar compounds.

Properties

IUPAC Name

7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7-4-10(2,3)6-11(5-7)8(14)12-9(15)13-11/h7H,4-6H2,1-3H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMSWZNPULDTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2(C1)C(=O)NC(=O)N2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392209
Record name 7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91216-38-5
Record name 7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Reactant of Route 2
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Reactant of Route 3
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Reactant of Route 4
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Reactant of Route 5
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Reactant of Route 6
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione

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